![molecular formula C12H16N2O2 B13764936 1-(2-(4-Aminophenoxy)ethyl)pyrrolidin-2-one CAS No. 1099647-54-7](/img/structure/B13764936.png)
1-(2-(4-Aminophenoxy)ethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Aminophenoxy)ethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. These compounds are known for their diverse biological activities and functional properties. The structure of this compound consists of a pyrrolidin-2-one ring attached to a 4-aminophenoxyethyl group, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 1-(2-(4-Aminophenoxy)ethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-aminophenol with 2-bromoethylamine to form 2-(4-aminophenoxy)ethylamine. This intermediate is then reacted with pyrrolidin-2-one under appropriate conditions to yield the desired compound . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-(4-Aminophenoxy)ethyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Aminophenoxy)ethyl)pyrrolidin-2-one has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-(4-Aminophenoxy)ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core structure but differ in their substituents, leading to variations in their biological activities and properties.
4-Aminophenoxyethyl derivatives: These compounds have the 4-aminophenoxyethyl group but differ in the attached functional groups, affecting their reactivity and applications.
Eigenschaften
1099647-54-7 | |
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
1-[2-(4-aminophenoxy)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-5-11(6-4-10)16-9-8-14-7-1-2-12(14)15/h3-6H,1-2,7-9,13H2 |
InChI-Schlüssel |
SBFXJYCLNBEDDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.